Opiorphin

説明

特性

IUPAC Name |

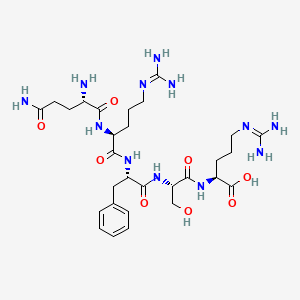

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFCOBVAKAKIT-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027119 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864084-88-8 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular and Structural Characteristics

An In-depth Technical Guide to the Opiorphin Peptide: Sequence, Structure, and Mechanism of Action

Executive Summary

This compound is an endogenous pentapeptide discovered in human saliva, possessing potent analgesic properties comparable to morphine but with a potentially more favorable side-effect profile. Its primary sequence is Gln-Arg-Phe-Ser-Arg (QRFSR). This compound functions as a dual inhibitor of two key ectopeptidases responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By preventing the breakdown of enkephalins, this compound enhances and prolongs their natural pain-relieving effects through the activation of endogenous μ- and δ-opioid receptor pathways. This guide provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, quantitative biochemical data, and the experimental protocols used for its study, targeting researchers and professionals in drug development.

This compound is a relatively simple oligopeptide, first isolated from human saliva, that modulates opioid-dependent pathways.[1][2] Its discovery has opened new avenues for developing novel analgesics that leverage the body's own pain management systems.[3]

Primary Structure and Physicochemical Properties

The primary structure of this compound consists of a five-amino acid sequence: Glutamine-Arginine-Phenylalanine-Serine-Arginine.[4]

| Property | Value | Source |

| Sequence | Gln-Arg-Phe-Ser-Arg (QRFSR) | [2][4] |

| Molecular Formula | C₂₉H₄₈N₁₂O₈ | [5] |

| Molecular Weight | 692.77 g/mol | [5] |

| Theoretical Mass | 693 Da | [1] |

| Experimental Mass (SELDI-TOF MS) | 690 Da | [1] |

Three-Dimensional Structure

As of this writing, a definitive three-dimensional crystal structure of this compound has not been deposited in the Protein Data Bank (PDB). The peptide's flexibility and small size make crystallization challenging. However, its structure can be represented by its linear amino acid sequence and chemical bonds.

References

- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H48N12O8 | CID 25195667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [flipper.diff.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound peptide [novoprolabs.com]

The Dual Inhibitory Mechanism of Opiorphin in Preventing Enkephalin Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, presents a compelling alternative to traditional opioid analgesics.[1] Its mechanism of action circumvents direct opioid receptor agonism, instead focusing on the potentiation of the endogenous opioid system. This compound exerts its analgesic effects by inhibiting the degradation of enkephalins, the body's natural pain-relieving peptides.[2][3] This is achieved through the dual inhibition of two key zinc metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5] By preventing the breakdown of enkephalins, this compound effectively prolongs their analgesic action in the spinal cord, offering a targeted approach to pain management with a potentially reduced side-effect profile compared to conventional opioids.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

Enkephalins, released in response to painful stimuli, are rapidly hydrolyzed at the synapse by two primary ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5][6] NEP, also known as neprilysin, cleaves enkephalins at the Gly-Phe bond, while APN removes the N-terminal tyrosine residue.[7] Both actions result in the inactivation of the enkephalin molecule.

This compound acts as a competitive inhibitor of both hNEP and hAP-N.[8] By binding to the active sites of these enzymes, this compound prevents them from metabolizing enkephalins, thereby increasing the local concentration and prolonging the availability of these endogenous opioids to bind to and activate opioid receptors.[9] This potentiation of the natural pain relief system is the cornerstone of this compound's analgesic properties.[10][11]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against human NEP (hNEP) and human APN (hAP-N) has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, including the enzyme source and the substrate used.

| Enzyme Target | Substrate | Enzyme Source | IC50 (µM) | Reference |

| hNEP | Substance P | Recombinant soluble hNEP | 29 ± 1 | [10] |

| hNEP | Mca-BK2 | LNCaP cell membranes | 25 | [10] |

| hNEP | Mca-BK2 | hNEP-transfected HEK293 cells | 33 | [12] |

| hNEP | Met-enkephalin | Recombinant soluble hNEP | 33 ± 11 | [13] |

| hAP-N | l-alanine-p-nitroanilide (Ala-pNA) | hAP-N-transfected HEK293 cells | 65 ± 9 | [13] |

| pAP-M (porcine AP-M) | Met-enkephalin | Purified soluble pAP-M | 36 ± 12 | [13] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.

Enkephalin Degradation and this compound Inhibition Pathway

Caption: Enkephalin degradation pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining this compound's in vitro enzyme inhibition.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in this compound research, providing a framework for replication and further investigation.

In Vitro hNEP and hAP-N Inhibition Assay

This protocol is based on methodologies described in studies investigating this compound's inhibitory effects on human NEP and APN expressed in HEK293 cells.[10][12][13]

Objective: To determine the IC50 value of this compound for the inhibition of hNEP and hAP-N activity.

Materials:

-

HEK293 cells transfected to express either membrane-anchored hNEP or hAP-N.

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Protein concentration determination kit (e.g., BCA assay).

-

For hNEP assay: Mca-BK2 (fluorescent synthetic NEP-specific substrate).[10]

-

For hAP-N assay: L-alanine-p-nitroanilide (Ala-pNA) (chromogenic APN-specific substrate).[10]

-

Synthetic this compound (QRFSR peptide).

-

96-well microplates (black for fluorescence, clear for absorbance).

-

Plate reader capable of fluorescence and absorbance measurements.

Methodology:

-

Cell Membrane Preparation:

-

Culture hNEP- or hAP-N-transfected HEK293 cells to confluency.

-

Harvest cells and resuspend in lysis buffer.

-

Homogenize the cell suspension and centrifuge to pellet the membrane fraction.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Enzyme Inhibition Assay:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation (containing either hNEP or hAP-N).

-

Add the various concentrations of this compound or vehicle (control) to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the specific substrate (Mca-BK2 for hNEP or Ala-pNA for hAP-N).

-

Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.

-

-

Data Acquisition and Analysis:

-

For the hNEP assay, measure the fluorescence of the cleaved Mca-BK2 product.

-

For the hAP-N assay, measure the absorbance of the p-nitroaniline product.

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Analgesia Assessment: Rat Pin-Pain Test

This protocol is a summary of the behavioral model used to assess the analgesic efficacy of this compound in vivo.[10][14]

Objective: To evaluate the pain-suppressive potency of this compound in a model of acute mechanical pain.

Animals:

-

Male Sprague-Dawley rats.

-

Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

-

A test chamber with a floor consisting of an area with pins and a pin-free area.

-

This compound solution for intravenous (i.v.) or intraperitoneal (i.p.) administration.

-

Morphine solution as a positive control.

-

Vehicle solution (e.g., saline) as a negative control.

-

Video recording and analysis software.

Methodology:

-

Acclimatization:

-

Acclimatize the rats to the testing room and the experimental setup for a sufficient period before the test day.

-

-

Drug Administration:

-

Behavioral Testing:

-

Place the rat in the pin-pain test chamber.

-

Record the animal's behavior for a set duration (e.g., 3 minutes).[10]

-

Measure parameters such as the time spent in the pin-overlaid area and the number of crossings over the pin area.

-

-

Data Analysis:

-

Compare the behavioral parameters between the different treatment groups.

-

Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine the significance of the observed differences.[10]

-

An increase in the time spent on the pin area and the number of crossings indicates an analgesic effect.

-

Conclusion and Future Directions

This compound's dual inhibitory action on NEP and APN represents a significant advancement in the understanding of endogenous pain modulation. By protecting enkephalins from degradation, this compound enhances the body's natural analgesic mechanisms.[5][10] The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Future research should focus on the development of stable this compound analogs with improved pharmacokinetic properties to overcome the challenges of peptide-based therapeutics, such as poor bioavailability and rapid in vivo clearance.[1][2] A modified version of this compound, STR-324, has entered Phase I clinical trials, highlighting the therapeutic potential of this novel analgesic pathway.[15] Continued investigation into the intricate mechanisms of this compound and its derivatives holds the promise of delivering a new class of potent and safer analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]

- 3. A possible alternative to morphine-inspired by spit - 2017 - News - University of Bradford [bradford.ac.uk]

- 4. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 5. A possible alternative to this compound and its stable analogues for treating fibromyalgia pain: A clinical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Proposed Bioactive Conformations of this compound, an Endogenous Dual APN/NEP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pnas.org [pnas.org]

- 14. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catherine Rougeot and the discovery of a new painkiller molecule - News from the Institut Pasteur [pasteur.fr]

Endogenous Opiorphin: A Technical Guide to its Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), is a promising modulator of the endogenous opioid system. First isolated from human saliva, this compound exhibits potent analgesic properties, comparable to morphine, but with a significantly improved side-effect profile. Its primary mechanism of action involves the inhibition of two key ectoenzymes, neutral endopeptidase (NEP) and aminopeptidase N (APN), which are responsible for the degradation of enkephalins. By preventing enkephalin breakdown, this compound enhances and prolongs their natural pain-relieving effects. This technical guide provides an in-depth overview of the endogenous function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring pentapeptide with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR)[1][2]. It was first isolated from human saliva and is derived from the N-terminal region of the PROL1 (proline-rich, lacrimal 1) protein[1][2]. The discovery of this compound has opened new avenues for the development of novel analgesics that leverage the body's own pain management system, potentially avoiding the adverse effects associated with traditional opioid medications, such as addiction, tolerance, and respiratory depression[3]. Beyond its analgesic properties, research suggests that this compound may also possess antidepressant-like and anxiolytic effects, further broadening its therapeutic potential[4][5].

Mechanism of Action: Potentiation of Endogenous Enkephalins

The primary endogenous function of this compound is the potentiation of the analgesic and mood-regulating effects of enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation[6]. However, their action is short-lived due to rapid degradation by cell-surface metalloproteases, primarily neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN)[7][8].

This compound acts as a dual inhibitor of both NEP and APN[7]. By binding to and inhibiting these enzymes, this compound prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their interaction with opioid receptors (primarily δ- and μ-opioid receptors)[4][7]. This enhanced enkephalinergic signaling leads to a more sustained and potent analgesic effect[6][7].

Quantitative Data

The following tables summarize key quantitative data related to the activity and concentration of this compound.

Table 1: Inhibitory Activity of this compound

| Enzyme Target | Substrate | IC50 (µM) | Reference |

| Human Neutral Endopeptidase (hNEP) | Substance P | 11 ± 3 | [4] |

| Human Neutral Endopeptidase (hNEP) | Mca-BK2 | 33 ± 6 | [4] |

| Human Aminopeptidase N (hAPN) | L-Alanine-p-nitroanilide (Ala-pNA) | 65 ± 9 | [4] |

Table 2: Concentration of this compound in Human Saliva

| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |

| Healthy Controls | 7.108 ± 2.535 | 2.8 - 25.9 | [1] |

| Traumatic and Inflammatory Conditions | 9.409 ± 2.369 | - | [1] |

| Oral Potentially Malignant Disorders & Oral Cancer | 8.268 ± 2.414 | - | [1] |

| Burning Mouth Syndrome | 8.129 ± 6.445 | - | [1] |

Signaling Pathway and Experimental Workflow

This compound-Modulated Enkephalin Signaling Pathway

The following diagram illustrates the mechanism by which this compound potentiates enkephalin signaling to produce analgesia.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the in vitro and in vivo characterization of this compound's analgesic properties.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays

This protocol is adapted from methodologies utilizing a fluorogenic substrate.

-

Materials:

-

Recombinant human NEP (hNEP)

-

Fluorogenic NEP substrate (e.g., Mca-BK2 or Abz-dR-G-L-EDDnp)

-

This compound (or test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only (no inhibitor).

-

Add 20 µL of hNEP solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 60 µL of the fluorogenic NEP substrate solution to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm for Mca-BK2) at 37°C for 30-60 minutes.

-

The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This protocol is based on the use of a chromogenic substrate.

-

Materials:

-

Recombinant human APN (hAPN) or porcine kidney microsomal APN

-

Chromogenic APN substrate (e.g., L-Alanine-p-nitroanilide, Ala-pNA)

-

This compound (or test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well clear microplate

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only.

-

Add 20 µL of hAPN solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Start the reaction by adding 60 µL of the Ala-pNA substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value as described for the NEP inhibition assay.

-

In Vivo Analgesic Models

This model assesses the analgesic effect on both acute and tonic inflammatory pain.

-

Animals:

-

Male Sprague-Dawley rats (200-250 g)

-

-

Procedure:

-

Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose. A vehicle control group should be included.

-

After the appropriate pre-treatment time, inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

-

Phase 2 (Tonic Phase): 15-60 minutes post-formalin injection.

-

-

-

Data Analysis:

-

Compare the paw licking/biting time between the this compound-treated groups and the vehicle control group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.

-

This test evaluates the response to a sharp mechanical stimulus.

-

Apparatus:

-

An open-field arena with a floor made of a grid of stainless steel pins.

-

-

Procedure:

-

Habituate the rats to the testing apparatus without the pins for a period before the test.

-

Administer this compound or vehicle control.

-

Place the rat in the center of the arena with the pin-grid floor.

-

Observe and record the animal's behavior for a set period (e.g., 5 minutes).

-

The primary endpoint is the number of times the animal withdraws its paw after stepping on a pin (paw withdrawal frequency). Other behavioral parameters such as licking or flinching of the paw can also be scored.

-

-

Data Analysis:

-

Compare the paw withdrawal frequency and other pain-related behaviors between the treated and control groups. A significant decrease in these behaviors suggests an anti-nociceptive effect.

-

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of the endogenous pain control system. Its unique mechanism of action, targeting the enzymes that degrade enkephalins, offers a promising strategy for the development of a new class of analgesics with potentially fewer side effects than conventional opioids. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and central nervous system penetration. Furthermore, clinical trials are necessary to validate the analgesic efficacy and safety of this compound in humans. The exploration of its potential applications in mood and anxiety disorders also warrants further investigation. The continued study of this compound holds the promise of delivering novel and safer therapeutic options for a range of debilitating conditions.

References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. downstate.edu [downstate.edu]

The Role of Opiorphin in Endogenous Opioid Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva.[1] It functions as a potent and selective dual inhibitor of two key ectoenzymes responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[2][3] By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the action of enkephalins, a class of endogenous opioid peptides. This potentiation of the enkephalinergic system underlies this compound's significant analgesic and antidepressant-like effects, which have been demonstrated in various preclinical models to be comparable to those of morphine but with a potentially more favorable side-effect profile.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Mechanism of Action: Inhibition of Enkephalin Degradation

The primary mechanism of action of this compound is the inhibition of two major zinc metallopeptidases that inactivate enkephalins in the synaptic cleft:

-

Neutral Endopeptidase (NEP/Neprilysin): NEP is a membrane-bound enzyme that cleaves enkephalins at the Gly3-Phe4 bond.[6][7]

-

Aminopeptidase N (AP-N/CD13): AP-N removes the N-terminal tyrosine residue from enkephalins, rendering them inactive.[8][9]

By simultaneously inhibiting both NEP and AP-N, this compound provides a robust protective effect on enkephalins, leading to their accumulation and enhanced activation of opioid receptors, primarily μ (mu) and δ (delta) opioid receptors.[2][10] This targeted enhancement of a natural pain- and mood-regulating system contrasts with the action of exogenous opioids like morphine, which cause widespread and often non-physiological activation of opioid receptors throughout the body.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against human neutral endopeptidase (hNEP) and human aminopeptidase N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, such as the enzyme source and the substrate used.

| Enzyme Target | Substrate | IC50 (μM) | Reference |

| hNEP | Substance P (on LNCaP cells) | 11 ± 3 | [3] |

| hNEP | Mca-BK2 (on LNCaP cells) | 25 | [3] |

| Recombinant hNEP | Substance P | 29 ± 1 | [3] |

| Recombinant hNEP | Mca-BK2 (on HEK293 cells) | 33 ± 6 | [3] |

| hAP-N | l-alanine-p-nitroanilide (Ala-pNA) (on HEK293 cells) | 65 ± 9 | [3] |

| Porcine AP-M | Met-enkephalin | 36 ± 12 | [3] |

| Recombinant hNEP | Met-enkephalin | 33 ± 11 | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound on NEP and AP-N activity.

1. NEP Inhibition Assay (using a fluorogenic substrate):

-

Enzyme Source: Recombinant human NEP (soluble ectodomain).

-

Substrate: Mca-BK2 (a synthetic fluorogenic NEP-specific substrate).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, pre-incubate recombinant hNEP with varying concentrations of this compound for 15 minutes at 37°C in the assay buffer.

-

Initiate the reaction by adding the Mca-BK2 substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of Mca-BK2 by NEP results in a quantifiable fluorescent signal.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

2. AP-N Inhibition Assay (using a chromogenic substrate):

-

Enzyme Source: Membrane preparations from HEK293 cells overexpressing human AP-N.

-

Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Pre-incubate the hAP-N-containing cell membranes with various concentrations of this compound for 15 minutes at 37°C in the assay buffer.

-

Add the Ala-pNA substrate to start the reaction.

-

Measure the rate of p-nitroaniline production by monitoring the absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curve.

-

Determine the IC50 value as described for the NEP inhibition assay.

-

3. Enkephalin Degradation Assay (using a physiological substrate):

-

Enzyme Source: Recombinant human NEP or Porcine Aminopeptidase M (as a substitute for AP-N).

-

Substrate: Met-enkephalin.

-

Buffer: 50 mM Tris-HCl, pH 6.5 for hNEP; pH 7.3 for pAP-M.

-

Procedure:

-

Pre-incubate the enzyme with or without this compound for 15 minutes at 25°C.

-

Add Met-enkephalin (final concentration 5–7.5 μM) and incubate for 15 minutes at 25°C.

-

Stop the reaction by adding HCl to a final concentration of 0.3 M.

-

Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact Met-enkephalin remaining.

-

Calculate the percentage of Met-enkephalin degradation inhibited by this compound.

-

In Vivo Analgesia Models

Objective: To assess the analgesic efficacy of this compound in animal models of pain.

1. Hot Plate Test:

-

Animal Model: Male Sprague-Dawley rats.

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure:

-

Administer this compound (e.g., 2 mg/kg, intravenously) or a vehicle control to the rats.

-

At predetermined time points after administration, place each rat on the hot plate.

-

Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time (e.g., 45-60 seconds) is typically used to prevent tissue damage.

-

An increase in the latency to respond compared to the control group indicates an analgesic effect.

-

2. Tail-Flick Test:

-

Animal Model: Male Wistar rats.

-

Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the ventral surface of the rat's tail.

-

Procedure:

-

Administer this compound (e.g., 1-2 mg/kg, intravenously) or a vehicle control.

-

At various time points post-administration, place the rat in a restrainer and position its tail over the radiant heat source.

-

Measure the time taken for the rat to flick its tail away from the heat stimulus.

-

A cut-off time (e.g., 10-15 seconds) is employed to avoid tissue injury.

-

A longer tail-flick latency in the this compound-treated group compared to the control group signifies analgesia.

-

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Therapeutic Potential and Future Directions

The unique mechanism of this compound, which enhances the body's own pain and mood regulation systems, presents a promising therapeutic strategy. A stable analog of this compound, STR-324, has been developed to overcome the rapid degradation of the natural peptide and has entered Phase I clinical trials.[11][12][13] These trials are assessing the safety, tolerability, and pharmacokinetics of STR-324 in healthy volunteers.[12] The development of this compound-based therapeutics could lead to a new class of analgesics and antidepressants with a reduced risk of the adverse effects commonly associated with conventional opioid medications, such as respiratory depression, constipation, and addiction potential.[4]

Conclusion

This compound represents a significant discovery in the field of endogenous opioid research. Its ability to dually inhibit NEP and AP-N, thereby potentiating the effects of enkephalins, provides a powerful and targeted mechanism for pain and mood modulation. The quantitative data on its inhibitory potency and the results from preclinical analgesic models underscore its therapeutic potential. Further research and clinical development of this compound analogs like STR-324 are warranted to fully explore their utility as novel, safer alternatives to current pain and depression therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dol.inf.br [dol.inf.br]

- 6. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

Opiorphin's Molecular Interactions Beyond Neprilysin and Aminopeptidase N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg), is a potent analgesic that functions by inhibiting the degradation of enkephalins, the body's natural pain-relieving opioids. Its primary and well-established molecular targets are the ectoenzymes neprilysin (NEP) and aminopeptidase N (AP-N). This technical guide delves into the molecular interactions of this compound beyond these two primary targets, exploring evidence for other potential binding partners and the downstream signaling consequences of its established inhibitory actions. While the evidence for direct molecular targets beyond NEP and AP-N is limited, this guide provides a comprehensive overview of the current state of knowledge, including quantitative data on its primary interactions, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways.

Primary Molecular Targets of this compound: NEP and AP-N

This compound's principal mechanism of action is the dual inhibition of two zinc metallopeptidases responsible for the inactivation of enkephalins: neutral endopeptidase (NEP, also known as neprilysin or CD10) and aminopeptidase N (AP-N, also known as CD13). By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the half-life of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and anxiolytic effects.[1][2]

Quantitative Data on this compound's Inhibition of NEP and AP-N

The inhibitory potency of this compound against human NEP (hNEP) and human AP-N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Substrate Used in Assay | This compound IC50 (µM) | Reference |

| Human Neprilysin (hNEP) | [³H]-Substance P | 29 ± 1 | [3] |

| Human Neprilysin (hNEP) | Met-enkephalin | 33 ± 11 | [3] |

| Human Aminopeptidase N (hAP-N) | Ala-pNA | 65 ± 9 | [3] |

| Porcine Aminopeptidase M (pAP-M) | Met-enkephalin | 36 ± 12 | [3] |

Experimental Protocols for Determining IC50 Values

The following protocols are based on the methodologies described in the foundational research on this compound.[3]

1.2.1. hNEP Inhibition Assay

-

Enzyme Source: Recombinant human NEP.

-

Substrate: [³H]-labeled Substance P.

-

Procedure:

-

Recombinant hNEP is incubated with varying concentrations of this compound.

-

[³H]-Substance P is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped, and the intact substrate is separated from the cleavage products using chromatography (e.g., HPLC).

-

The amount of remaining [³H]-Substance P is quantified by scintillation counting.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

1.2.2. hAP-N Inhibition Assay

-

Enzyme Source: Membrane preparations from cells overexpressing hAP-N.

-

Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

-

Procedure:

-

Membrane preparations containing hAP-N are incubated with varying concentrations of this compound.

-

Ala-pNA is added as the substrate.

-

The enzymatic reaction, which cleaves Ala-pNA to produce p-nitroaniline, is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

-

The initial reaction rates at different this compound concentrations are determined.

-

The percentage of inhibition is calculated relative to the rate in the absence of the inhibitor.

-

The IC50 value is derived from the resulting concentration-response curve.

-

Exploration of Other Potential Molecular Targets

While NEP and AP-N are the definitive targets of this compound, some studies have suggested potential interactions with other peptidases. However, the evidence for these is less robust.

Dipeptidyl Peptidase III (DPP3)

Some literature mentions dipeptidyl peptidase III (DPP3) as a possible third target for this compound. DPP3 is another enzyme involved in the degradation of enkephalins. However, to date, there is a lack of published quantitative data (e.g., Ki or IC50 values) from direct enzymatic assays to definitively confirm this compound's inhibitory activity against DPP3. Further research is required to validate this interaction and determine its physiological relevance.

Dipeptidyl Peptidase IV (DPP4)

In contrast to the ambiguity surrounding DPP3, research has shown that this compound does not inhibit dipeptidyl peptidase IV (DPP4). One study demonstrated that this compound did not prevent the breakdown of Substance P by human DPP4 (hDPPIV), indicating a lack of significant interaction.[3]

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is another peptidase that can degrade enkephalins.[4][5] However, there is currently no direct evidence to suggest that this compound is an inhibitor of ACE. This compound's mechanism appears to be distinct from that of ACE inhibitors.

Indirect Molecular Effects via Downstream Signaling Pathways

The primary physiological effects of this compound are a consequence of its potentiation of enkephalin signaling. By preventing enkephalin degradation, this compound indirectly modulates the activity of opioid receptors and their downstream signaling cascades.

Opioid Receptor Activation

This compound itself does not bind to opioid receptors.[2] Instead, it increases the availability of endogenous enkephalins, which then act as agonists at mu (µ) and delta (δ) opioid receptors.[6][7] This enhanced activation of opioid receptors is the foundation of this compound's analgesic and anxiolytic properties.

MAPK/ERK Signaling Pathway

The activation of opioid receptors by enkephalins can trigger various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. While this compound does not directly interact with components of the MAPK/ERK pathway, its ability to prolong enkephalin signaling can indirectly lead to the modulation of this pathway.

Experimental Workflow for Identifying Novel this compound Targets

To definitively identify novel molecular targets of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for screening and validating new binding partners.

Conclusion

The primary and unequivocally established molecular targets of this compound are the enkephalin-degrading ectoenzymes, neprilysin (NEP) and aminopeptidase N (AP-N). While there have been suggestions of other potential targets, such as dipeptidyl peptidase III (DPP3), robust quantitative and mechanistic evidence is currently lacking. It is clear that this compound does not directly interact with opioid receptors or dipeptidyl peptidase IV (DPP4). The profound physiological effects of this compound are predominantly a result of its potentiation of endogenous enkephalin signaling, which in turn modulates opioid receptors and their downstream pathways, including the MAPK/ERK cascade. Future research employing systematic screening and validation workflows will be essential to definitively identify any additional direct molecular targets of this compound and to fully elucidate its complete pharmacological profile.

References

- 1. Proposed Bioactive Conformations of this compound, an Endogenous Dual APN/NEP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound: an endogenous human peptide with intriguing application in diverse range of pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

evolutionary conservation of the PROL1 gene and opiorphin

An In-depth Technical Guide to the Evolutionary Conservation of the PROL1 Gene and Opiorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conservation of genes and their functional protein products across species is a cornerstone of evolutionary biology and a critical consideration in drug development. This guide provides a detailed examination of the evolutionary conservation of the human proline-rich, lacrimal 1 (PROL1 or OPRPN) gene and its physiologically active peptide product, this compound. This compound is an endogenous pentapeptide that functions as a potent dual inhibitor of two major enkephalin-degrading ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting enkephalins from degradation, this compound enhances endogenous opioid signaling, resulting in potent analgesic and antidepressant-like effects. This document synthesizes data on the genetic orthologs of PROL1, the sequence homology of its protein product, and the conservation of the functional this compound peptide. Furthermore, it details the signaling pathways modulated by this compound and provides comprehensive experimental protocols for the analysis of gene conservation and peptide function.

Introduction to PROL1 and this compound

The human PROL1 gene, also known as this compound Prepropeptide (OPRPN), encodes a proline-rich protein from which the this compound pentapeptide is derived.[1][2] this compound, with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR), was first isolated from human saliva.[3] Its primary mechanism of action involves the inhibition of metallo-ectoenzymes responsible for the rapid inactivation of endogenous opioid peptides, specifically enkephalins.[4] This protective action potentiates the natural pain-modulating and mood-regulating effects of the enkephalinergic system.[4] The rat functional homolog of this compound, sialorphin, demonstrates a similar role, highlighting a conserved physiological system for regulating opioid signaling.[4] The significant conservation of the PROL1 gene and the this compound peptide across mammalian species underscores their fundamental biological importance and suggests that this compound-based therapeutics could have broad applicability.

Evolutionary Conservation of the PROL1 Gene and Protein

The PROL1 gene is a member of a multigene family that is well-conserved among mammals.[5] Orthologs of the human PROL1 gene have been identified in numerous species, indicating a shared evolutionary ancestry and likely a conserved function. The protein product of the PROL1 gene shows varied degrees of sequence homology across different species, with the highest conservation observed among primates.

Data Presentation: Quantitative Analysis of PROL1 Conservation

To illustrate the extent of this conservation, the following tables summarize the identified orthologs of the human PROL1 gene and the sequence identity of the corresponding proteins.

Table 1: Orthologs of the Human PROL1 (OPRPN) Gene

| Species | Common Name | Ortholog Gene Symbol | Chromosome Location |

| Pan troglodytes | Chimpanzee | OPRPN | 4 |

| Mus musculus | Mouse | Prol1 | 5[1] |

| Rattus norvegicus | Rat | Prol1 | 4 |

| Bos taurus | Cow | OPRPN | 4 |

Source: Data compiled from NCBI Gene and Ensembl databases.[6]

Table 2: PROL1 Protein Sequence Identity Relative to Homo sapiens

| Species | UniProt Accession | Protein Length (Amino Acids) | Sequence Identity to Human (%) |

| Homo sapiens | Q99935 | 248 | 100% |

| Pan troglodytes | A0A2I3S309 | 248 | 98.8% |

| Bos taurus | A0A3Q1M3H7 | 249 | 45.1% |

| Mus musculus | Q8K1S1 | 244 | 38.9% |

| Rattus norvegicus | D3ZTE4 | 245 | 37.8% |

Note: Sequence identities were calculated based on pairwise protein alignments with human PROL1 (UniProt: Q99935) using standard alignment algorithms (e.g., BLASTP).

Conservation of the this compound Peptide

The bioactive pentapeptide this compound (QRFSR) is derived from the N-terminal region of the PROL1 protein.[3] Its functional homolog in rats, sialorphin, possesses the sequence Gln-His-Asn-Pro-Arg (QHNPR). While the overall sequence differs, both peptides act as potent inhibitors of pain perception by modulating endogenous enkephalinergic pathways.[4][7] The conservation of this specific biological function, despite sequence divergence, points to a strong selective pressure to maintain a mechanism for enkephalin protection.

Table 3: Sequence Comparison of this compound and its Functional Homolog Sialorphin

| Peptide | Species | Amino Acid Sequence | Key Function |

| This compound | Human | Gln-Arg-Phe-Ser-Arg (QRFSR) | Dual inhibitor of NEP and AP-N[4] |

| Sialorphin | Rat | Gln-His-Asn-Pro-Arg (QHNPR) | NEP inhibitor; potentiates opioid pathways[7] |

This compound Signaling Pathway

This compound exerts its physiological effects indirectly. Instead of binding directly to opioid receptors, it inhibits the enzymes that degrade enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, thereby enhancing their ability to activate opioid receptors and modulate downstream signaling cascades.

Caption: this compound signaling pathway.

Experimental Protocols

Protocol for Phylogenetic Analysis of the PROL1 Gene

This protocol outlines the bioinformatics workflow for assessing the evolutionary conservation of a gene like PROL1.

Methodology:

-

Sequence Retrieval: Obtain the full-length protein sequence of human PROL1 (e.g., from UniProt: Q99935) to use as a query.

-

Homology Search: Perform a BLASTp (Protein Basic Local Alignment Search Tool) search against a non-redundant protein sequence database (e.g., NCBI nr) to identify homologous sequences in other species.

-

Ortholog Selection: Select a representative set of orthologous sequences from the BLAST results, prioritizing well-annotated genomes from diverse taxonomic groups.

-

Multiple Sequence Alignment (MSA): Align the selected sequences using a tool like Clustal Omega or MAFFT. The alignment will arrange the sequences to identify regions of similarity and conservation.

-

Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree. Common methods include:

-

Neighbor-Joining (NJ): A distance-based method that is computationally fast.

-

Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a specific evolutionary model.

-

-

Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching patterns illustrate the evolutionary relationships between the PROL1 orthologs.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. ensembl.info [ensembl.info]

- 4. OPRPN this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Gene: OPRPN (ENSG00000171199) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]

- 7. Pan_troglodytes - Ensembl genome browser 115 [useast.ensembl.org]

The Distribution and Quantification of Opiorphin in Human Tissues and Fluids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin, a human pentapeptide (Gln-Arg-Phe-Ser-Arg), is an endogenous modulator of the opioidergic system. First isolated from human saliva, it has garnered significant interest within the scientific community for its potent analgesic properties, reportedly comparable to morphine but without the associated adverse effects such as tolerance and addiction. This technical guide provides a comprehensive overview of this compound expression in various human tissues and fluids, details the experimental protocols for its quantification, and illustrates its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain management, neuroscience, and drug development.

This compound Expression in Human Tissues and Fluids

This compound is a product of the PROL1 (proline-rich, lacrimal 1) gene. While direct quantification of the peptide in solid tissues is not widely reported, the expression of the PROL1 gene indicates the primary sites of this compound synthesis. The peptide has been quantified in a number of human bodily fluids, with concentrations varying significantly between fluid types and even between individuals.

The primary tissues known to express the PROL1 gene are the submandibular salivary glands and lacrimal glands.[1] There is also evidence suggesting its expression in the prostate and corpus cavernosum.[2]

The concentrations of this compound in various human fluids are summarized in the table below. It is important to note that values can differ based on the quantification method used, as well as physiological and pathological conditions of the subjects.

| Biological Fluid | Mean Concentration (ng/mL) | Range (ng/mL) | Notes |

| Saliva (Unstimulated) | 7.108 ± 2.535[1] | 2.8 - 25.9[1][3] | Levels can increase in response to painful stimuli.[1][4] |

| Saliva (Stimulated) | 163 (males), 158 (females)[3] | Not widely reported | Citric acid stimulation.[3] |

| Plasma | 0.96 (males), 0.55 (females)[5] | 0.3 - 1.1[3][5] | Levels are reportedly higher in males than females.[3][5] |

| Urine | 7 (males), 4 (females)[5] | 1 - 27[5] | Excretion rate is significantly higher in males.[5] |

| Tears | 220[3] | Not widely reported | Highest known concentration of this compound.[3] |

| Semen | 12.9 ± 1.8[2] | Not widely reported | |

| Milk | Not quantified, but detected | - | Detected in lactating women.[3] |

| Cerebrospinal Fluid | Detected, but not quantified | - | [3] |

Experimental Protocols

The quantification of this compound in biological samples is primarily achieved through two main techniques: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a commonly used method for quantifying this compound due to its high throughput and sensitivity. The principle of this assay is the competition between the this compound in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of anti-opiorphin antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.

Generalized Protocol for Competitive ELISA:

-

Coating: A microtiter plate is coated with a capture antibody specific to this compound. The plate is incubated to allow for binding and then washed to remove any unbound antibody.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding. The plate is then washed.

-

Competition: The biological sample (e.g., saliva, plasma) and a fixed amount of labeled this compound are added to the wells. The plate is incubated to allow for the competitive binding to the capture antibody.

-

Washing: The plate is washed to remove unbound sample and labeled this compound.

-

Detection:

-

If a biotinylated this compound was used, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, which binds to the biotin. The plate is incubated and then washed.

-

A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

-

-

Stopping the Reaction: A stop solution is added to halt the color development.

-

Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Quantification: A standard curve is generated using known concentrations of this compound. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound. This technique separates the peptide from other components in the sample using liquid chromatography, and then uses mass spectrometry to identify and quantify it based on its mass-to-charge ratio and fragmentation pattern.

Generalized Protocol for LC-MS/MS:

-

Sample Preparation:

-

Saliva: Samples are often treated with a protease inhibitor cocktail to prevent this compound degradation.[6] They are then typically centrifuged to remove cellular debris. A protein precipitation step using an organic solvent (e.g., methanol) may be employed.

-

Plasma: Protein precipitation is a crucial step to remove larger proteins. This is often achieved by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation. The supernatant containing the peptides is then collected.

-

Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be used.

-

-

Liquid Chromatography (LC) Separation:

-

The prepared sample is injected into an HPLC or UPLC system.

-

A reversed-phase C18 column is commonly used for peptide separation.

-

A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate this compound from other sample components.

-

-

Mass Spectrometry (MS) Detection and Quantification:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the specific precursor ion (the intact this compound molecule) and one or more of its characteristic product ions (fragments).

-

The transition of the precursor ion to the product ions is monitored, providing a highly specific signal for this compound.

-

Quantification is achieved by comparing the peak area of the this compound signal in the sample to a standard curve generated from known concentrations of a synthetic this compound standard. An internal standard (e.g., a stable isotope-labeled this compound) is often used to improve accuracy and precision.

-

Signaling Pathways and Visualizations

This compound exerts its analgesic effect by inhibiting two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[7][8] Enkephalins are endogenous opioid peptides that bind to opioid receptors (μ and δ) in the central and peripheral nervous systems, leading to pain relief. By inhibiting their degradation, this compound effectively increases the local concentration and prolongs the action of enkephalins, thereby enhancing the body's natural pain-relieving mechanisms.

Caption: this compound's mechanism of action.

The following diagram illustrates a generalized workflow for the quantification of this compound in a biological sample using a competitive ELISA.

References

- 1. stjohnslabs.com [stjohnslabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. microbenotes.com [microbenotes.com]

- 4. spectralabsci.com [spectralabsci.com]

- 5. cpqaprogram.org [cpqaprogram.org]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Pain and Protection: A Technical Guide to the Biosynthesis and Natural Regulation of Opiorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), represents a significant breakthrough in our understanding of the physiological management of pain and emotional states. First isolated from human saliva, this molecule functions not by direct receptor agonism, but by potentiating the body's native analgesic pathways. It is a potent, dual inhibitor of the two primary enzymes responsible for the inactivation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting endogenous enkephalins from degradation, this compound enhances their analgesic and anti-depressive effects, offering a mechanism of action with a potentially superior side-effect profile compared to traditional opioid agonists. This technical guide provides a comprehensive overview of the biosynthesis of this compound from its genetic precursor, the natural regulatory mechanisms governing its physiological levels, and detailed experimental protocols for its study.

Biosynthesis of this compound: From Gene to Pentapeptide

The synthesis of this compound is a multi-step process beginning with the transcription and translation of the OPRPN gene (also known as PROL1).

The Precursor Gene and Protein

This compound originates from a precursor protein named Proline-Rich, Lacrimal 1 (PROL1) .[1][2] The gene encoding this protein, OPRPN (this compound prepropeptide), is located on chromosome 4q13.3 in humans.[3] This gene is primarily expressed in exocrine glands, most notably the salivary and lacrimal glands.[4][5][6] The full PROL1 protein is a secreted polypeptide. The this compound pentapeptide sequence, Gln-Arg-Phe-Ser-Arg (QRFSR) , is located at the N-terminal region of this precursor protein.[1][2][4]

Post-Translational Processing

The generation of the mature this compound peptide from the PROL1 precursor involves selective enzymatic cleavage. This process is believed to occur at specific consensus sites within the polypeptide chain. The key enzymatic steps are:

-

Signal Peptidase Cleavage: Following translation, the N-terminal signal peptide of the prepropeptide is cleaved, allowing the protein to enter the secretory pathway.

-

Prohormone Convertase Activity: The mature this compound sequence is liberated from the PROL1 protein by the action of prohormone convertases, likely at paired basic amino acid cleavage sites.[4] While the specific convertases for PROL1 have not been definitively identified, enzymes like PC1/3 and PC2 are known to process other neuropeptide precursors.

The biosynthetic pathway can be visualized as a direct flow from genetic information to the final active peptide.

Caption: Biosynthesis of this compound from the OPRPN gene.

Natural Regulation of this compound

This compound levels are not static; they are dynamically regulated by physiological and pathological states. Its primary regulatory function is the inhibition of enkephalin-degrading enzymes.

Mechanism of Action: Potentiation of Enkephalinergic Pathways

Unlike morphine, this compound does not directly bind to and activate opioid receptors.[7] Its analgesic and mood-regulating effects are the result of its ability to preserve endogenous opioid peptides, specifically the enkephalins (Met-enkephalin and Leu-enkephalin).[8][9] this compound accomplishes this by inhibiting two key cell-surface zinc ectopeptidases:

-

Neutral Endopeptidase (NEP) (EC 3.4.24.11), also known as Neprilysin.

These enzymes are located in the synaptic cleft and are responsible for rapidly degrading enkephalins, thus terminating their signal. By inhibiting NEP and AP-N, this compound increases the half-life and local concentration of enkephalins, leading to sustained activation of μ (mu) and δ (delta) opioid receptors.[8][10][12] This potentiation of the natural opioid system is the cornerstone of this compound's physiological effects.

Caption: this compound's mechanism of action in the synapse.

Factors Influencing this compound Levels

-

Pain and Inflammation: A growing body of evidence indicates that this compound secretion is a homeostatic response to pain. Salivary this compound levels are significantly elevated in chronic pain conditions such as Burning Mouth Syndrome (BMS), Temporomandibular Disorders (TMD), and painful oral soft-tissue lesions.[6][13][14] The concentration of this compound often correlates with the intensity of the pain stimulus.[13] This suggests a protective, adaptive mechanism to counter prolonged nociceptive input.

-

Hormonal and Gender-Specific Regulation: Some studies suggest that this compound levels may be influenced by hormonal status and gender. Differences in urinary this compound levels have been observed between males and females, and salivary secretion may be linked to ovarian cycles.[5]

-

Gene Expression: The expression of the PROL1 gene is subject to regulation. For instance, it is significantly down-regulated in the corpora cavernosa of men with erectile dysfunction, suggesting a role for this compound in smooth muscle relaxation and implicating it as a potential biomarker for the condition.[15][16]

-

Age: A positive correlation has been noted between salivary this compound levels and the age of the patient, though the mechanism behind this is not yet fully understood.[6]

Quantitative Data

Table 1: this compound Inhibitory Potency

| Target Enzyme | Substrate | IC50 Value (μM) | Source |

| Human NEP (hNEP) | Met-enkephalin | 33 ± 11 | [8] |

| Human NEP (hNEP) | Substance P | 29 | [2] |

| Human NEP (hNEP) | Mca-BK2 | 25 - 33 | [2][8] |

| Porcine AP-M (pAP-M) | Met-enkephalin | 36 ± 12 | [8] |

| Human AP-N (hAP-N) | Ala-pNA | 65 | [2] |

Table 2: Salivary this compound Concentrations in Human Subjects

| Condition | This compound Concentration (ng/mL) | Key Findings | Source |

| Healthy Controls | 2.8 - 25.9 | Wide range in healthy population. | [6][9] |

| Healthy Controls | 7.108 ± 2.535 | Baseline for comparison. | [6] |

| Traumatic/Inflammatory Oral Lesions | 9.409 ± 2.369 | Significantly higher than controls. | [6] |

| OPMDs and Oral Cancer | 8.268 ± 2.414 | Higher than controls. | [6] |

| Burning Mouth Syndrome (BMS) | 8.129 ± 6.445 | Significantly higher than controls (5.017 ± 2.585). | [6] |

| Temporomandibular Disorder (TMD) - High Pain | 3.23 (pg/µL) | Significantly higher than low pain (0.93) and control (1.35) groups. | [13] |

| After Local Anesthesia Injection | 14.49 ± 3.66 | Significant increase from baseline (5.96 ± 5.38) due to acute pain. | [6] |

Experimental Protocols

Protocol for this compound Quantification in Saliva by LC-MS/MS

This protocol is adapted from methodologies used in studies of TMD and other oral pain conditions.[13]

-

Sample Collection:

-

Collect 2-5 mL of unstimulated whole saliva by passive drooling into a sterile, pre-chilled polypropylene tube.

-

Instruct subjects to refrain from eating, drinking, or oral hygiene for at least 1 hour prior to collection.

-

Immediately place samples on ice and transport to the laboratory.

-

-

Sample Processing:

-

Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to pellet cells and debris.

-

Carefully collect the supernatant and store at -80°C until analysis.

-

-

Solid-Phase Extraction (SPE) for Peptide Enrichment:

-

Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.

-

Load the salivary supernatant onto the cartridge.

-

Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.

-

Elute the peptides, including this compound, with an acetonitrile/water/TFA solution (e.g., 60:40:0.1).

-

Dry the eluate under vacuum (e.g., using a SpeedVac).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Separation: Use a C18 reverse-phase column with a gradient elution profile of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (QRFSR) and an internal standard (e.g., a stable isotope-labeled version of this compound).

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Experimental workflow for this compound quantification.

Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes how to measure this compound's inhibitory effect on NEP, adapted from Wisner et al. (2006).[8]

-

Materials:

-

HEK293 cell membranes selectively expressing human NEP (hNEP).

-

Synthetic this compound peptide.

-

Fluorescent NEP-specific substrate: Mca-BK2 (Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Microplate reader capable of fluorescence detection (Excitation: 320 nm, Emission: 405 nm).

-

-

Procedure:

-

Prepare serial dilutions of synthetic this compound in the assay buffer to create a range of concentrations.

-

In a 96-well microplate, add the hNEP-expressing cell membranes (providing the enzyme source).

-

Add the different concentrations of this compound to the wells. Include a control well with no this compound.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Mca-BK2 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time at 37°C. The cleavage of Mca-BK2 by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Normalize the velocities to the control (no inhibitor) reaction, which represents 100% enzyme activity.

-

Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the hNEP activity.

-

Conclusion and Future Directions

This compound is a key endogenous modulator of the enkephalinergic system. Its biosynthesis from the PROL1 gene and its regulation by physiological stimuli like pain highlight its role as an intrinsic protective agent. The mechanism of action—inhibiting NEP and AP-N to prolong the life of enkephalins—presents a sophisticated alternative to direct opioid receptor agonism. This pathway offers the potential for developing a new class of analgesics with potent efficacy, comparable to morphine in some models, but with a significantly reduced risk of the adverse effects commonly associated with opioids, such as tolerance, addiction, and respiratory depression.[9][12]

Future research should focus on elucidating the precise prohormone convertases responsible for PROL1 processing, fully mapping the signaling pathways that regulate PROL1 gene expression in response to stress and pain, and conducting clinical trials to validate this compound-based therapeutics. The development of metabolically stable this compound analogs or delivery systems that can cross the blood-brain barrier effectively remains a critical challenge for translating this promising endogenous molecule into a clinical reality.[1][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. OPRPN this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis and expression of salivary this compound in painful oral soft-tissue conditions: A descriptive study - Journal of Global Oral Health [jglobaloralhealth.org]

- 7. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [flipper.diff.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salivary this compound is Dependent of Pain Intensity in Chronic TMD Patients IADR Abstract Archives [iadr.abstractarchives.com]

- 14. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The this compound gene (ProL1) and its homologues function in erectile physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The this compound gene (ProL1) and its homologues function in erectile physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Opiorphin's Analgesic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) isolated from human saliva, has demonstrated potent analgesic properties in initial preclinical studies.[1] Its unique mechanism of action, involving the inhibition of enkephalin-degrading enzymes, presents a promising alternative to conventional opioid analgesics, potentially offering a safer therapeutic window with reduced side effects. This technical guide provides an in-depth analysis of the foundational studies that first characterized the antinociceptive effects of this compound. It includes a summary of the quantitative data from these early animal models, detailed experimental protocols for the key behavioral assays used, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Potentiation of Endogenous Opioid Signaling

This compound exerts its analgesic effects indirectly by protecting endogenous opioid peptides, specifically enkephalins, from enzymatic degradation.[2][3][4] It functions as a dual inhibitor of two key ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[2][3][4] These enzymes are responsible for the rapid breakdown of enkephalins in the synaptic cleft. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the activity of enkephalins.

Elevated enkephalin levels lead to the enhanced activation of endogenous opioid pathways, primarily through the stimulation of mu (µ)- and delta (δ)-opioid receptors.[2][5] These G-protein coupled receptors are integral to the modulation of pain perception. Their activation in the central and peripheral nervous systems leads to a cascade of intracellular events that ultimately suppress nociceptive signaling.

Signaling Pathway of Opioid Receptor Activation

The binding of enkephalins to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that results in neuronal inhibition and analgesia.[1][6][7] This process involves several key steps:

-

G-protein Activation: Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][7]

-

Modulation of Ion Channels:

-